2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptan-1-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3. This compound features a spirocyclic structure, which is known for its stability and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptan-1-yl]acetic acid typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires the use of strong bases or acids to facilitate the cyclization process.
Introduction of the Amino Group: The amino group is introduced via a nucleophilic substitution reaction. Common reagents for this step include amines and protecting groups to ensure the stability of the intermediate compounds.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptan-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptan-1-yl]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptan-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a unique binding affinity, which can modulate the activity of these targets. This modulation can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Similar Compounds
Spiro[3.3]heptane Derivatives: Compounds with similar spirocyclic cores but different functional groups.
Amino Acid Derivatives: Compounds with similar amino acid moieties but different cyclic structures.
Uniqueness
The uniqueness of 2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptan-1-yl]acetic acid lies in its combination of a spirocyclic core with an amino acid derivative, providing a distinct set of chemical and biological properties that are not commonly found in other compounds.
This detailed overview should provide a comprehensive understanding of 2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[33]heptan-1-yl]acetic acid, its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptan-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-10-7-9(8-11(16)17)14(10)5-4-6-14/h9-10H,4-8H2,1-3H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVLTOFUGAORNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C12CCC2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.